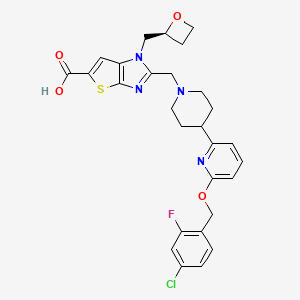
Afatinib-d6 (dimaleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Afatinib-d6 (dimaleate) is synthesized through a multi-step process starting from 4-fluoro-2-aminobenzoic acid. The synthesis involves several key reactions including cyclization, nitration, substitution, reduction, condensation, and salification . The process is optimized to ensure high yield and purity, with a total yield of approximately 41.60% and a related substance content of 99.48% .
Industrial Production Methods
The industrial production of afatinib dimaleate involves a controlled, efficient, and robust three-stage manufacturing process. This process includes nitro-reduction, amidation, and salification reactions . The optimized route has been demonstrated on a 300 g scale, achieving an overall isolated yield of 84% for afatinib free base .
Analyse Des Réactions Chimiques
Types of Reactions
Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of afatinib dimaleate include:
Nitro-reduction: Uses reducing agents such as hydrogen gas in the presence of a catalyst.
Amidation: Involves the reaction of an amine with a carboxylic acid derivative.
Salification: Involves the reaction of a base with an acid to form a salt.
Major Products Formed
The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
Applications De Recherche Scientifique
Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:
Chemistry: Used to study the pharmacokinetics and metabolism of afatinib.
Biology: Investigates the biological effects of afatinib on cancer cells.
Medicine: Explores the therapeutic potential of afatinib in treating various cancers.
Industry: Used in the development and optimization of industrial production methods for afatinib
Mécanisme D'action
Afatinib-d6 (dimaleate) exerts its effects by covalently binding to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This leads to the downregulation of ErbB signaling pathways, which are crucial for the growth and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Afatinib-d6 (dimaleate) is compared with other similar compounds such as:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.
Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .
Propriétés
Formule moléculaire |
C32H33ClFN5O11 |
|---|---|
Poids moléculaire |
724.1 g/mol |
Nom IUPAC |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;; |
Clé InChI |
USNRYVNRPYXCSP-PELYZBGRSA-N |
SMILES isomérique |
[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


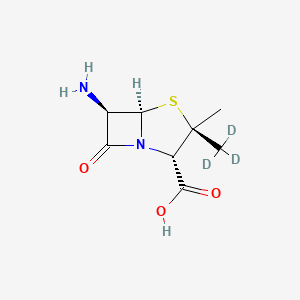

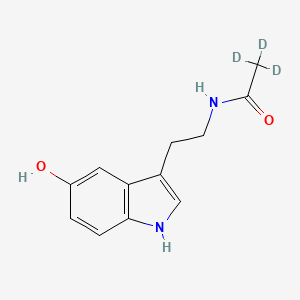
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
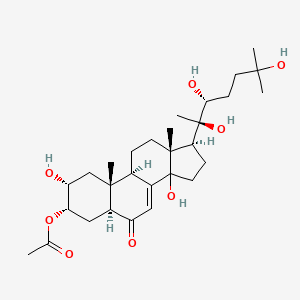
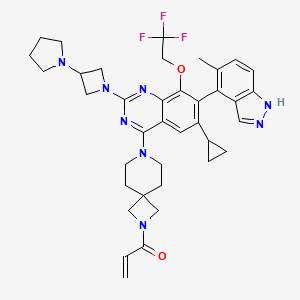

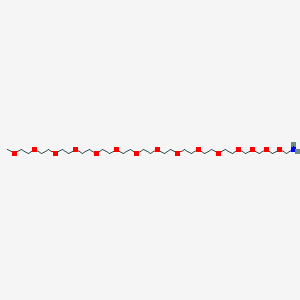
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
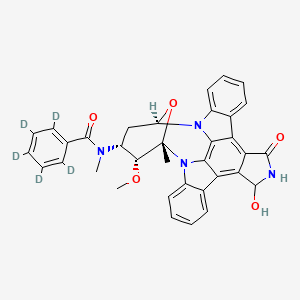
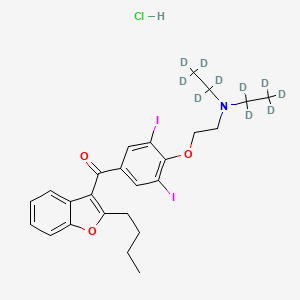
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
